

# An In-depth Technical Guide to the Structure and Synthesis of Aldox-D6

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## Compound of Interest

Compound Name: Aldox-D6  
Cat. No.: B15551679

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## Abstract

**Aldox-D6** is a deuterated analog of the fatty acid amide N-(3-(dimethylamino)propyl)tetradecanamide. As an isotopically labeled compound, it serves as a valuable internal standard for quantitative mass spectrometry-based bioanalysis of its non-deuterated counterpart and related molecules. This guide provides a detailed overview of the structure of **Aldox-D6**, a proposed synthesis pathway, and representative experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

## Structure and Properties of Aldox-D6

**Aldox-D6** is a saturated fatty acid amide with a tertiary amine functional group, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic labeling results in a molecular weight increase of approximately 6 Da compared to the parent molecule, which allows for its clear differentiation in mass spectrometry.

The chemical name for **Aldox-D6** is N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide.[1] Its structural and chemical properties are summarized in Table 1.

Property	Value	Reference
Chemical Name	N-(3-(bis(methyl-d3)amino)propyl)tetradecanamide	[1]
Synonyms	Aldox-D6, Dimethylaminopropyl Myristamide-d6	[2]
CAS Number	147664-83-3	[1]
Molecular Formula	C <sub>19</sub> H <sub>34</sub> D <sub>6</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	318.57 g/mol	[1][2]
Physical Form	Solid	[1]
Solubility	Soluble in acetone, chloroform; Insoluble in water.	

## Proposed Synthesis Pathway

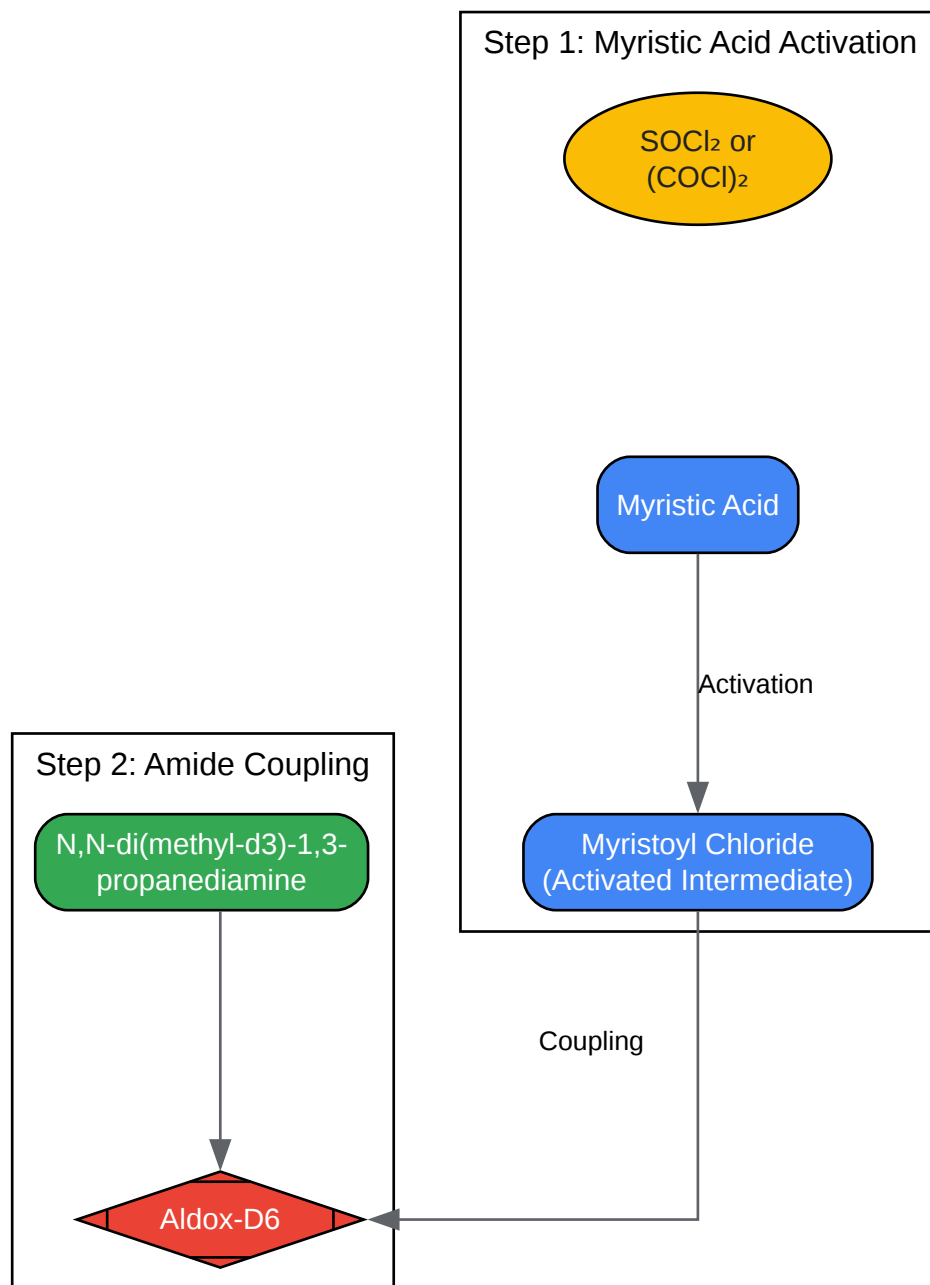
The synthesis of **Aldox-D6** can be achieved through a direct amidation reaction. This involves coupling a long-chain fatty acid, myristic acid (tetradecanoic acid), with the deuterated amine, N,N-di(methyl-d3)-1,3-propanediamine. To facilitate this reaction, the carboxylic acid group of myristic acid must first be activated. This can be accomplished by converting it to a more reactive species, such as an acyl chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI).

The overall proposed synthesis is a two-step process:

- **Activation of Myristic Acid:** Myristic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form myristoyl chloride, or with a coupling agent (e.g., CDI) to form an activated acylimidazolide intermediate.

- Amide Coupling: The activated myristic acid derivative is then reacted with N,N-di(methyl-d3)-1,3-propanediamine to form the final product, **Aldox-D6**.

A diagram of the proposed synthesis pathway is presented below.



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Caption: Proposed two-step synthesis pathway for **Aldox-D6**.

## Experimental Protocols

While a specific, published protocol for **Aldox-D6** is not readily available, a representative procedure can be derived from the standard synthesis of N-acyl amino compounds. The following protocol outlines a plausible method for the laboratory-scale synthesis of **Aldox-D6**.

### 3.1. Materials and Reagents

Reagent	Formula	Purity/Grade
Myristic Acid	C <sub>14</sub> H <sub>28</sub> O <sub>2</sub>	≥98%
Oxalyl Chloride	(COCl) <sub>2</sub>	≥98%
N,N-di(methyl-d3)-1,3-propanediamine	C <sub>5</sub> H <sub>8</sub> D <sub>6</sub> N <sub>2</sub>	≥98%, Deuterated
Dichloromethane (DCM), anhydrous	CH <sub>2</sub> Cl <sub>2</sub>	≥99.8%
Triethylamine (TEA)	(C <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> N	≥99%
Saturated Sodium Bicarbonate Solution	NaHCO <sub>3</sub>	Aqueous
Brine	NaCl	Aqueous
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	Granular
Deuterated Chloroform (for NMR)	CDCl <sub>3</sub>	99.8 atom % D

### 3.2. Step-by-Step Procedure

#### Step 1: Formation of Myristoyl Chloride

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve myristic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).

- Slowly add oxalyl chloride (1.2 eq) to the stirring solution at room temperature. Gas evolution (CO<sub>2</sub>, CO, HCl) will be observed.
- Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
- The resulting solution of myristoyl chloride is typically used directly in the next step without isolation.

### Step 2: Amide Coupling to form **Aldox-D6**

- In a separate flask under a nitrogen atmosphere, dissolve N,N-di(methyl-d<sub>3</sub>)-1,3-propanediamine (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.
- Cool this amine solution to 0 °C using an ice bath.
- Slowly add the myristoyl chloride solution from Step 1 to the stirring amine solution via a dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

### 3.3. Work-up and Purification

- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **Aldox-D6** using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to obtain the pure product.

## Data and Characterization

The successful synthesis of **Aldox-D6** should be confirmed by standard analytical techniques. Expected data is summarized below.

### 4.1. Quantitative Data (Representative)

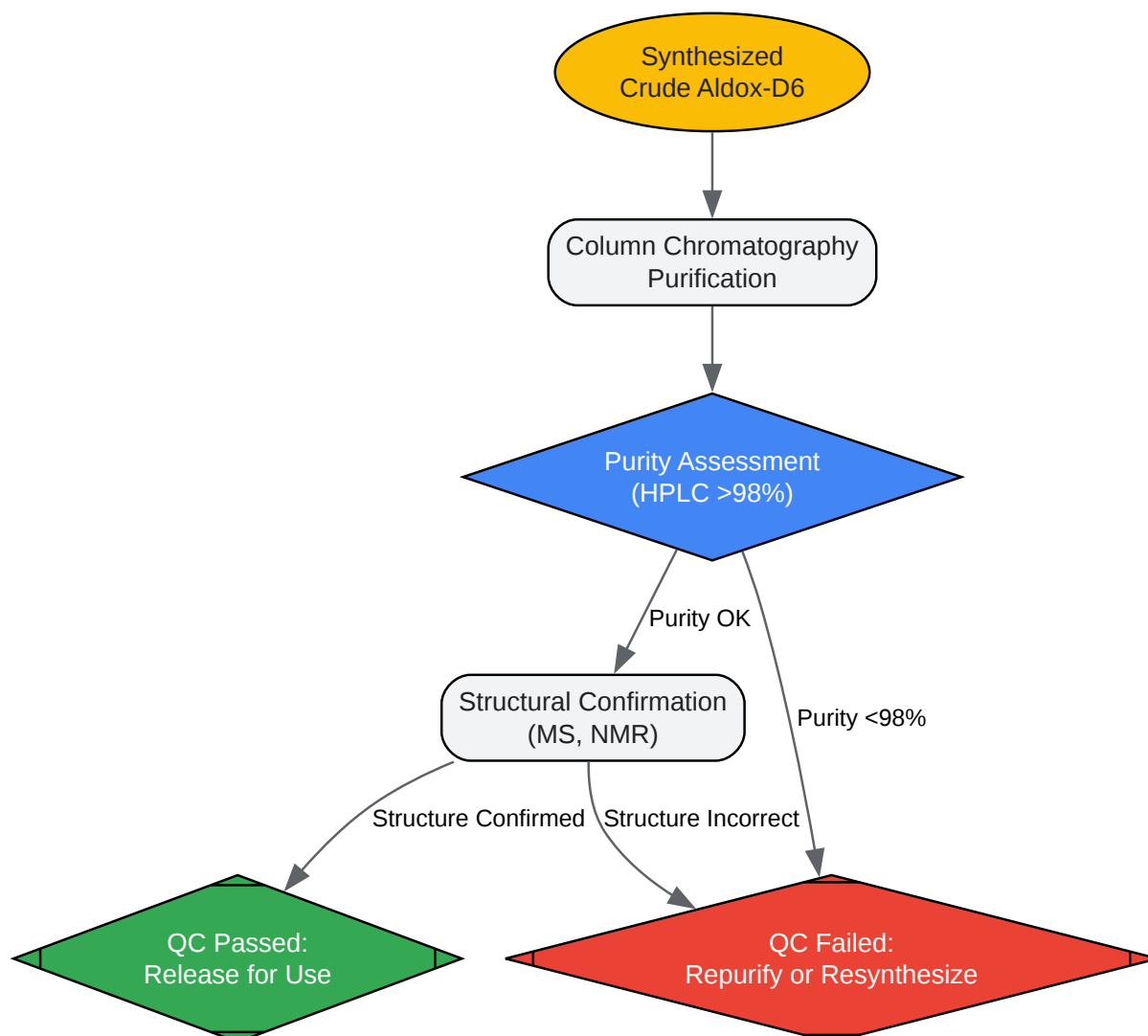
Parameter	Expected Value
Yield	75-90%
Purity (by HPLC)	>98%
Appearance	White to off-white solid

### 4.2. Spectroscopic Data (Predicted)

Analysis	Expected Results
$^1\text{H-NMR}$ ( $\text{CDCl}_3$ , 400 MHz)	Absence of a singlet around 2.2 ppm corresponding to the $\text{N}(\text{CH}_3)_2$ protons. Other peaks will be consistent with the fatty acyl and propyl backbone.
$^{13}\text{C-NMR}$ ( $\text{CDCl}_3$ , 100 MHz)	A septet (due to C-D coupling) around 45 ppm for the $-\text{N}(\text{CD}_3)_2$ carbons. Other peaks will be consistent with the overall structure.
$^2\text{H-NMR}$ ( $\text{CHCl}_3$ )	A prominent singlet corresponding to the six deuterium atoms of the two $-\text{CD}_3$ groups.
Mass Spectrometry (ESI+)	$[\text{M}+\text{H}]^+$ peak at $m/z \approx 319.58$

## Logical Workflow for Quality Control

A robust quality control workflow is essential to verify the identity, purity, and stability of the synthesized **Aldox-D6** before its use as an internal standard.



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Caption: Quality control workflow for synthesized **Aldox-D6**.

## Conclusion

This technical guide outlines the fundamental chemical properties and a viable synthesis route for **Aldox-D6**. The provided protocols and workflows serve as a comprehensive resource for researchers requiring this deuterated standard for analytical applications. The key to the synthesis is the coupling of myristic acid with the appropriately labeled N,N-di(methyl-d3)-1,3-propanediamine, followed by rigorous purification and analytical characterization to ensure its suitability as a high-purity internal standard.

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## References

- [1. N,N'-Dimethyl-1,3-propanediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals \[thermofisher.com\]](#)
- [2. calpaclab.com \[calpaclab.com\]](#)
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